2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a phenoxy group substituted with bromine and chlorine atoms, linked to a piperidine ring through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, undergoes a nucleophilic substitution reaction with an appropriate alkyl halide to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 1-ethylpiperidine and a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.
Reduction: Reduction reactions could target the amide functional group, potentially converting it to an amine.
Substitution: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or phenoxy group.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted phenoxy derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it may interact with molecular targets such as receptors, enzymes, or ion channels. The phenoxy and piperidine moieties could play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure with a methyl group instead of an ethyl group on the piperidine ring.
2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide: Similar structure with a butanamide chain instead of a propanamide chain.
Uniqueness
The unique combination of the phenoxy group with bromine and chlorine substitutions, along with the specific piperidine and propanamide moieties, may confer distinct chemical and biological properties to 2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide. These properties could make it particularly suitable for certain applications in medicinal chemistry or industrial processes.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O2/c1-3-20-8-6-13(7-9-20)19-16(21)11(2)22-15-5-4-12(17)10-14(15)18/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJKIMWWLRDZTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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